5-Chloro-2-((2-nitrobenzyl)thio)aniline
Overview
Description
5-Chloro-2-((2-nitrobenzyl)thio)aniline is a chemical compound that belongs to the class of anilines. It is a yellow crystalline powder used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-((2-nitrobenzyl)thio)aniline typically involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzenes. This is followed by high-pressure amination to yield 5-chloro-2-nitroaniline. The final step involves the reaction of 5-chloro-2-nitroaniline with 2-nitrobenzyl chloride in the presence of a base to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((2-nitrobenzyl)thio)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly used.
Major Products Formed
Oxidation: Formation of 5-chloro-2-((2-aminobenzyl)thio)aniline.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-((2-nitrobenzyl)thio)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((2-nitrobenzyl)thio)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-nitroaniline
- 2-Nitrobenzyl chloride
- 2-Nitroaniline
Uniqueness
5-Chloro-2-((2-nitrobenzyl)thio)aniline is unique due to its specific structural features, such as the presence of both a nitro group and a thioether linkage. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-chloro-2-[(2-nitrophenyl)methylsulfanyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-5-6-13(11(15)7-10)19-8-9-3-1-2-4-12(9)16(17)18/h1-7H,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPYNBWHBNDHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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